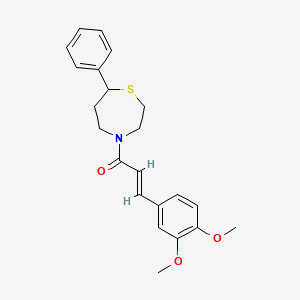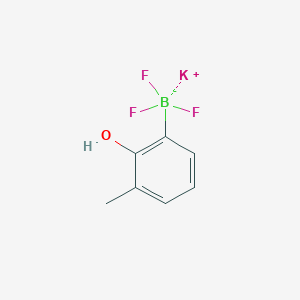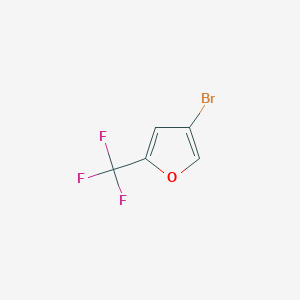
(2S,3R)-2-Ethyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Ethyloxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amide Formation in Aqueous Media
Research by Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide. This study provides insights into the reactivity of carboxylic acids in bioconjugation, which is relevant to the understanding of reactions involving compounds like "(2S,3R)-2-Ethyloxolane-3-carboxylic acid" N. Nakajima & Y. Ikada, 1995.
Synthesis of 2-Alkoxy Carboxylic Acids
Winneroski and Xu (2004) developed two complementary approaches to prepare 2-alkoxy carboxylic acids, demonstrating the synthetic versatility of 1,3-dioxolan-4-ones, which share structural similarities with "this compound". This research highlights the potential for creating various derivatives of such compounds L. L. Winneroski & Y. Xu, 2004.
Enhancing Dielectric and Optical Anisotropy
A study by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals, based on 4-alkylcyclohexanecarboxylic acids, revealed that introducing a 1,3-dioxolane group significantly increases the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This finding suggests potential applications in liquid crystal technology and materials science, indicating a broader scope for the application of related compounds Ran Chen, Yi Jiang, Li-Hao Jian, Zhongwei An, Xinbing Chen, & Pei Chen, 2015.
Organo-Catalyzed Ring Opening Polymerization
Research on the organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid by Thillaye du Boullay et al. (2010) demonstrates the potential of cyclic compounds in polymer synthesis. This study might provide a foundational understanding for exploring polymerization reactions involving similar cyclic carboxylic acids Olivier Thillaye du Boullay, Nathalie Saffon, J. Diehl, B. Martín-Vaca, & D. Bourissou, 2010.
Electrochemical Decomposition Studies
A study on the electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol by Haerens et al. (2009) led to the observation of several decomposition products, including 2-methyl-1,3-dioxolane. This research highlights the importance of understanding the electrochemical behavior of cyclic compounds and their potential degradation pathways, which could be relevant for compounds like "this compound" K. Haerens, E. Matthijs, K. Binnemans, & B. Bruggen, 2009.
Propriétés
IUPAC Name |
(2S,3R)-2-ethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPFPHAYXNXEFW-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)

![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)



![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)

